[(2R,4S)-4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone
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Overview
Description
NNMT inhibitor 14 is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT). This compound is classified as a synthetic organic molecule and is suitable for biochemical and cellular assays .
Chemical Reactions Analysis
NNMT inhibitor 14 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NNMT inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nicotinamide N-methyltransferase.
Biology: Employed in cellular assays to investigate the role of nicotinamide N-methyltransferase in various biological processes.
Medicine: Potential therapeutic applications in diseases where nicotinamide N-methyltransferase is implicated, such as cancer and metabolic disorders.
Mechanism of Action
NNMT inhibitor 14 exerts its effects by inhibiting the activity of nicotinamide N-methyltransferase. This enzyme is involved in the methylation of nicotinamide, a process that plays a crucial role in cellular metabolism. By inhibiting this enzyme, NNMT inhibitor 14 can modulate various metabolic pathways and cellular processes .
Comparison with Similar Compounds
NNMT inhibitor 14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
- NNMT inhibitor 1
- NNMT inhibitor 2
- NNMT inhibitor 3
These compounds also target nicotinamide N-methyltransferase but may differ in their chemical structure, potency, and selectivity .
Properties
Molecular Formula |
C34H34ClN7O |
---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
[(2R,4S)-4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38)/t29-,32+/m0/s1 |
InChI Key |
LJMIMBZGIMDSPE-BHDXBOSCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=C2)[C@H]3C[C@@H](CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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